molecular formula C15H11NO2 B13135072 2-(Methylamino)anthracene-9,10-dione CAS No. 20327-68-8

2-(Methylamino)anthracene-9,10-dione

Cat. No.: B13135072
CAS No.: 20327-68-8
M. Wt: 237.25 g/mol
InChI Key: GDVSGAURQOZZGU-UHFFFAOYSA-N
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Description

2-(Methylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds characterized by a quinone structure attached to an anthracene backbone. This compound is known for its vibrant red color and is used in various applications, including dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)anthracene-9,10-dione typically involves the methylation of anthraquinone derivatives. One common method is the reaction of 2-aminoanthraquinone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of anthraquinone derivatives, including this compound, often involves large-scale chemical processes. These processes may include the oxidation of anthracene using chromium (VI) as an oxidant or the Friedel-Crafts reaction of benzene with phthalic anhydride in the presence of aluminum chloride .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives .

Scientific Research Applications

2-(Methylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)anthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound also interacts with various enzymes and proteins, affecting their function and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its vibrant red color make it valuable in both scientific research and industrial applications .

Properties

CAS No.

20327-68-8

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H11NO2/c1-16-9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8,16H,1H3

InChI Key

GDVSGAURQOZZGU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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